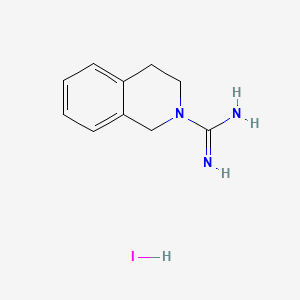
1,2,3,4-Tetrahydroisoquinoline-2-carboximidamide hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The 1,2,3,4-tetrahydroisoquinoline moiety is prevalent in biologically active molecules of both natural and synthetic origins. Its derivatives, including 1,2,3,4-Tetrahydroisoquinoline-2-carboximidamide hydroiodide, have been extensively researched for their potential pharmaceutical applications due to their diverse biological properties, such as antitumor and antimicrobial activities. The synthesis of these compounds typically involves modifications to the tetrahydroisoquinoline (THIQ) skeleton to enhance their biological activities (Redda, Gangapuram, & Ardley, 2010).
Synthesis Analysis
The synthesis of THIQ derivatives often starts from basic precursors like 2-aminoisoquinoliniumiodide, which can be obtained through specific reactions involving isoquinoline. Subsequent reactions typically involve modifications on the phenyl ring to introduce various functional groups, enhancing the compound's biological activity. Various synthetic methods have been developed, including the use of electrophilic cyclization, cycloaddition, and rearrangement techniques to achieve functionalized THIQ derivatives with potential anticancer activity (Ye, Wang, & Wu, 2011).
Molecular Structure Analysis
The THIQ core is a constrained structure that serves as a key component in several bioactive compounds. Structural analysis and modifications of the THIQ core are crucial for developing compounds with enhanced pharmaceutical properties. Techniques such as X-ray diffraction and NMR spectroscopy are often employed to elucidate the molecular structure of THIQ derivatives, providing insights into the relationship between structure and activity (Baba et al., 2019).
Chemical Reactions and Properties
THIQ derivatives undergo various chemical reactions, including nucleophilic substitution and palladium-catalyzed coupling reactions, to introduce different functional groups. These reactions are essential for producing a wide array of THIQ-based compounds with diverse biological activities. The chemical properties of THIQ derivatives, such as reactivity and stability, are influenced by the nature and position of the substituents on the THIQ core (Naveen, Nandakumar, & Perumal, 2015).
Physical Properties Analysis
The physical properties of THIQ derivatives, including solubility, melting point, and crystal structure, are closely related to their chemical structure and play a significant role in their pharmacological profile. Studies focusing on the synthesis and characterization of THIQ derivatives provide valuable information on their physical properties, which is critical for their formulation and application in drug development (Quintiliano & Silva, 2012).
Chemical Properties Analysis
The chemical properties of THIQ derivatives, such as acidity, basicity, and reactivity towards various reagents, are pivotal in dictating their biological activity and pharmacokinetics. Understanding these properties is essential for optimizing the therapeutic potential of THIQ-based compounds. Research in this area often involves the study of reaction mechanisms and the development of novel synthetic routes to obtain THIQ derivatives with improved pharmacological profiles (Zaki, Radwan, & El-Dean, 2017).
Aplicaciones Científicas De Investigación
Therapeutic Potential and Mechanisms of Action
1,2,3,4-Tetrahydroisoquinoline derivatives, including the specific compound 1,2,3,4-tetrahydroisoquinoline-2-carboximidamide hydroiodide, have been extensively studied for their wide range of pharmacological properties. These compounds have shown promise in various therapeutic areas, including cancer, neurodegenerative diseases, infectious diseases, and more. Below are some key findings from recent research on their applications and mechanisms of action.
Cancer Therapeutics
Tetrahydroisoquinolines (THIQs) have been recognized as privileged scaffolds in anticancer drug discovery due to their potential in inhibiting or modulating relevant targets in cancer cells. Some THIQ derivatives have exhibited potent activity against various cancer molecular targets, emphasizing their role in the design and development of novel anticancer agents. The synthetic ease of constructing the THIQ core scaffold, complemented by its reactivity, supports its significance in structure-activity relationship studies for cancer therapeutics (Faheem et al., 2021).
Neuroprotective Effects
Research has also highlighted the neuroprotective, antiaddictive, and antidepressant-like activities of THIQ derivatives in animal models of central nervous system disorders. These effects may involve mechanisms such as MAO inhibition, free radical scavenging properties, and modulation of the glutamatergic system, suggesting their potential as novel drugs for various neurodegenerative diseases and psychiatric disorders (Antkiewicz‐Michaluk et al., 2018).
Infectious Diseases
THIQ derivatives have been explored for their potential in treating infectious diseases such as malaria, tuberculosis, HIV-infection, HSV-infection, and leishmaniasis. This broad spectrum of activity against infectious agents underscores the versatility of THIQ scaffolds in drug discovery and development for various therapeutic applications (Singh & Shah, 2017).
Direcciones Futuras
THIQ and its derivatives have garnered significant attention in the scientific community due to their diverse biological activities . Future research will likely focus on the development of novel THIQ analogs with potent biological activity . In particular, THIQ-3-carboxylic acid derivatives have shown promise as inhibitors of the PD-1/PD-L1 immune checkpoint pathway , suggesting potential applications in cancer immunotherapy.
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carboximidamide;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.HI/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;/h1-4H,5-7H2,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDNBVFWOCFLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=N)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinoline-2-carboximidamide hydroiodide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

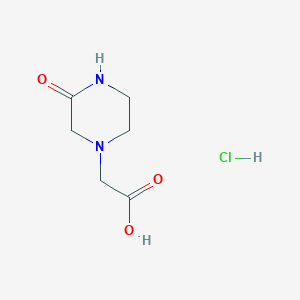
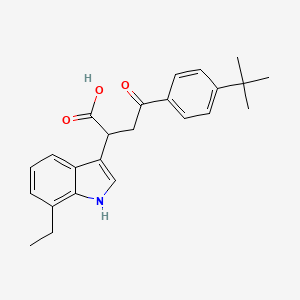
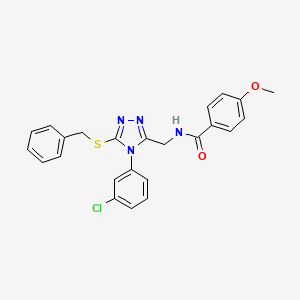
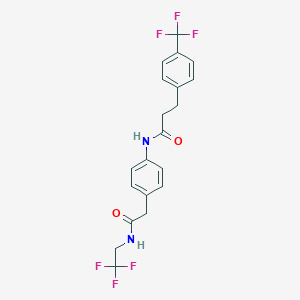
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487250.png)

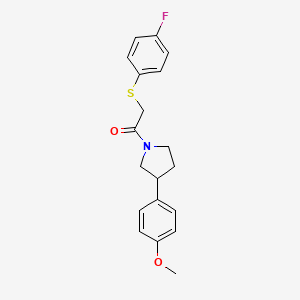
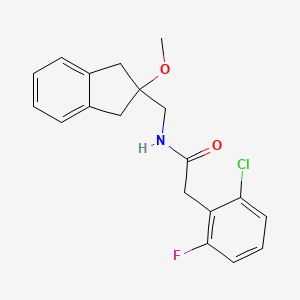
![N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B2487258.png)

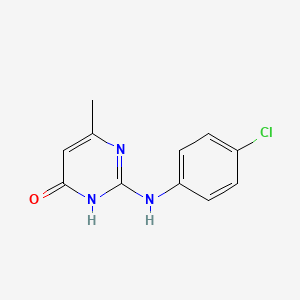
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2487264.png)
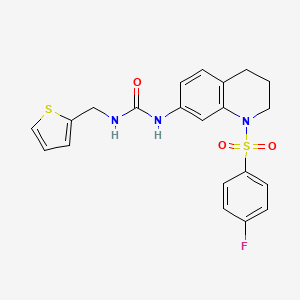
![2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2487266.png)